molecular formula C23H19F3N6O2 B13699543 N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide

N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide

Cat. No.: B13699543
M. Wt: 468.4 g/mol
InChI Key: YGSUBARKRPZWKJ-UHFFFAOYSA-N
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Description

N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a trifluoromethyl group, and a cyclopropanecarboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Cyclopropanecarboxamide formation: This step involves the reaction of a cyclopropane derivative with an appropriate amine under basic conditions.

    Coupling reactions: The final step involves coupling the benzimidazole derivative with the pyrimidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key cellular pathways, resulting in therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethanol
  • p-Hydroxyphenylethanol
  • 4-Hydroxybenzaldehyde

Comparison

Compared to these similar compounds, N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide is unique due to its trifluoromethyl group and cyclopropanecarboxamide moiety. These structural features confer distinct chemical properties, such as increased stability and specific binding affinity to molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H19F3N6O2

Molecular Weight

468.4 g/mol

IUPAC Name

N-[6-[1-methyl-2-[4-(trifluoromethyl)anilino]benzimidazol-5-yl]oxypyrimidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C23H19F3N6O2/c1-32-18-9-8-16(34-20-11-19(27-12-28-20)31-21(33)13-2-3-13)10-17(18)30-22(32)29-15-6-4-14(5-7-15)23(24,25)26/h4-13H,2-3H2,1H3,(H,29,30)(H,27,28,31,33)

InChI Key

YGSUBARKRPZWKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=NC=NC(=C3)NC(=O)C4CC4)N=C1NC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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